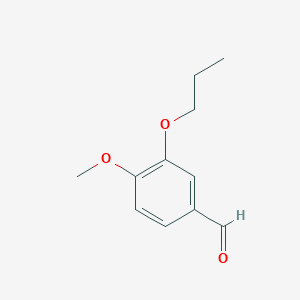

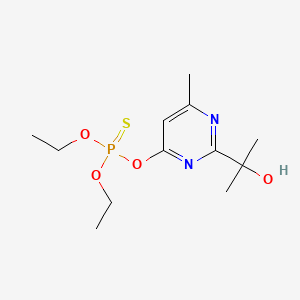

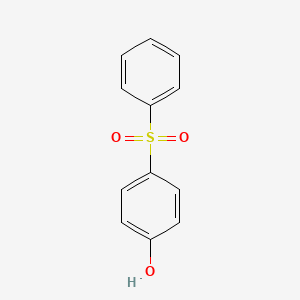

![molecular formula C11H9NO B1330725 2,3-Dihydrofuro[2,3-b]quinoline CAS No. 14694-19-0](/img/structure/B1330725.png)

2,3-Dihydrofuro[2,3-b]quinoline

Übersicht

Beschreibung

Enantioselective Synthesis Analysis

The enantioselective synthesis of hexahydrofuro[3,2-c]quinolines is achieved through a multicatalytic and multicomponent process, which involves a three-component coupling reaction catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid. Quantum chemical calculations suggest that the reaction mechanism is a sequential Mannich/intramolecular Friedel–Crafts process. The face selectivity of the asymmetric Povarov cycloaddition is rationalized by the preferred approach of 5-phenyl-2,3-dihydrofuran to the iminium ion, influenced by π-stacking and reduced steric interactions .

Synthesis of 1-Trifluoromethyl-3-alkylidene-1,3-dihydrofuro[3,4-b]quinolines

A TBAB-catalyzed nucleophilic addition/cyclization reaction of o-arylalkynylquinoline aldehydes with trimethyl trifluoromethyl silane, cesium fluoride, and water is used to synthesize 1-trifluoromethyl-3-alkylidene-1,3-dihydrofuro[3,4-b]quinolines. The reaction proceeds via 5-exo-dig selectivity and anti co-planarity addition, yielding Z-selective products in good to excellent yields .

Domino Aza-MBH/Alkylation/Aldol Reaction

An unexpected domino aza-Morita-Baylis-Hillman/alkylation/aldol reaction provides an efficient method for preparing 2,3-dihydrothieno(2,3-b)quinolines and thieno(2,3-b)-quinolines. The plausible mechanisms for this unexpected reaction are also discussed .

Microwave-Assisted Friedländer Synthesis

A microwave-assisted, regioselective Friedländer synthesis of 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolines is performed using trifluoroacetic acid. The synthesized compounds exhibit significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis .

Asymmetric Synthesis of 2,3-Dihydrofuro[2,3-b]quinolines

The first asymmetric synthesis of 2,3-dihydrofuro[2,3-b]quinolines is achieved through a cascade asymmetric aziridination/intramolecular ring-opening process. High enantioselectivities are recorded using a chiral Rh(II) complex catalyst with lactam motifs for substrate coordination through supramolecular hydrogen-bonding interactions .

Synthesis of 4-Oxo-4,5-dihydrofuro[3,2-c]quinoline

A new method for synthesizing 4-oxo-4,5-dihydrofuro[3,2-c]quinoline involves Pd(0)-catalyzed coupling followed by reductive ring closure to furo[3,2-c]quinoline N-oxide and rearrangement .

General Synthesis of 2-Methyl-2,3-dihydrofuro[2,3-b]quinolines

A general synthesis of 2-methyl-2,3-dihydrofuro[2,3-b]quinolines from o-nitrobenzaldehydes is described. The process includes the reaction with phosphorane, reduction, and acid-catalyzed cyclization to yield the desired products .

Synthesis of Furo(2,3-b)quinolines

The conversion of 3-vinyl-2-quinolone and its derivatives into 3-acetoxy-2,3-dihydrofuro(2,3-b)quinolines is achieved through iodoacetoxylation. Subsequent dehydroacetoxylation furnishes the corresponding furo(2,3-b)quinolines .

Novel Synthesis of Thieno[2,3-d]pyrimidines and Pyrrolo[3,4-b]quinoxalines

The reactivity of quinoxaline-2,3-dicarboxylic anhydride towards various heterocyclic amines leads to the synthesis of novel substituted quinoxalines, thieno[2,3-d]pyrimidines, and pyrrolo[3,4-b]quinoxalines with potential antimicrobial properties .

Intramolecular Tetrahydrofuran Formation

The synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile involves intramolecular attack of an oxygen atom on an electrophilic carbon atom, facilitated by heating in polar solvents and accelerated by lithium bromide. The structure is confirmed by single-crystal X-ray determination .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2,3-Dihydrofuro[2,3-b]quinoline compounds have been a focus of synthesis research. A significant advancement was the first asymmetric synthesis of these compounds through a cascade asymmetric aziridination/intramolecular ring-opening process. This process demonstrated good yields and high enantioselectivities, marking a milestone in the synthesis of 2,3-dihydrofuro[2,3-b]quinolines (Zhong & Bach, 2014). Another study focused on synthesizing various derivatives of 2,3-dihydrofuro[2,3-b]quinoline, exploring different methods such as iodoacetoxylation and dehydroacetoxylation (Shanmugam et al., 1973). Further research included the synthesis of 2,3-dihydrofuro[3,2-c]quinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Gyul'budagyan & Sagatelyan, 1973).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of 2,3-dihydrofuro[2,3-b]quinolines. One study synthesized derivatives like 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-6-ol, evaluating their antioxidant capacities in systems such as DNA oxidation. This research found that certain derivatives could protect DNA against radical-induced oxidation, suggesting potential for biomedical applications (Wang & Liu, 2012).

Medicinal Chemistry

In the realm of medicinal chemistry, some 2,3-dihydrofuro[2,3-b]quinoline derivatives have been evaluated for their anti-inflammatory and antiallergic activities. A study in this field prepared various N-alkyl derivatives and tested them for these activities, identifying promising agents that could serve as prototypes for new antiallergic medications (Kuo et al., 1991).

Zukünftige Richtungen

The future directions for the research on 2,3-Dihydrofuro[2,3-b]quinoline could involve exploring its antioxidant capacities further, especially its role in protecting DNA against radical-induced oxidation . Additionally, more research could be done on its synthesis methods to enhance its pharmacological activities .

Eigenschaften

IUPAC Name |

2,3-dihydrofuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJXWKCNPULPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344669 | |

| Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrofuro[2,3-b]quinoline | |

CAS RN |

14694-19-0 | |

| Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

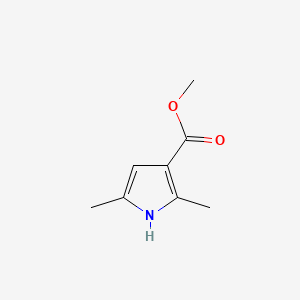

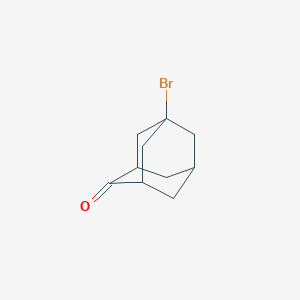

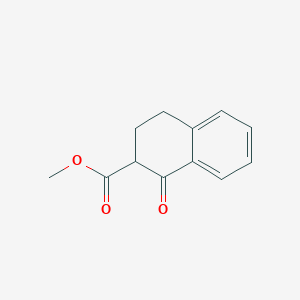

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)